2-chloro-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-5-(1H-pyrrol-1-yl)benzamide
Description
This compound is a benzamide derivative featuring a benzothiazole core substituted with a methylsulfonyl group at position 6, a chlorine atom at position 2, and a pyrrole moiety at position 5 of the benzene ring. The methylsulfonyl group contributes to electron-withdrawing effects, while the pyrrole substituent may facilitate π-π stacking interactions.
Properties
Molecular Formula |
C19H14ClN3O3S2 |
|---|---|
Molecular Weight |
431.9 g/mol |
IUPAC Name |
2-chloro-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-5-pyrrol-1-ylbenzamide |
InChI |
InChI=1S/C19H14ClN3O3S2/c1-28(25,26)13-5-7-16-17(11-13)27-19(21-16)22-18(24)14-10-12(4-6-15(14)20)23-8-2-3-9-23/h2-11H,1H3,(H,21,22,24) |
InChI Key |
XJSLKOAQNCUDLV-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C=CC(=C3)N4C=CC=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-5-(1H-pyrrol-1-yl)benzamide typically involves multi-step organic reactions. The starting materials often include 2-chlorobenzothiazole and 5-(1H-pyrrol-1-yl)benzamide. The key steps in the synthesis may involve:
Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-chlorobenzothiazole with appropriate reagents.
Introduction of the Methylsulfonyl Group: This step involves the sulfonation of the benzothiazole ring using methylsulfonyl chloride under controlled conditions.
Coupling with Pyrrole: The final step involves coupling the sulfonated benzothiazole with 5-(1H-pyrrol-1-yl)benzamide using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-5-(1H-pyrrol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as solvent.
Reduction: Sodium borohydride, ethanol as solvent.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides.
Scientific Research Applications
2-chloro-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-5-(1H-pyrrol-1-yl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs with potential anti-inflammatory, antimicrobial, or anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and materials.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-5-(1H-pyrrol-1-yl)benzamide involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes or receptors, modulating their activity. The methylsulfonyl group can enhance the compound’s binding affinity and specificity. The pyrrole ring can participate in π-π interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Structural and Functional Group Analysis
The compound N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine () shares partial structural homology with the target molecule. Key similarities and differences include:
The benzodithiazine core in the analog introduces additional sulfur atoms, which may enhance metabolic stability but reduce solubility compared to the benzothiazole system. aromatic interactions) .
Spectroscopic Properties
- IR Spectroscopy :
- The pyrrole’s protons (typically δ 6.0–6.5 ppm) are absent in the analog .
Crystallographic and Validation Considerations
The analog’s melting point (271–272°C with decomposition) suggests high crystallinity, a trait likely shared with the target compound due to its rigid benzothiazole core. Structure validation tools (e.g., PLATON, ADDSYM) would be critical for confirming the (2Z)-configuration and detecting disorder in the sulfonyl or pyrrole groups .
Biological Activity
The compound 2-chloro-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-5-(1H-pyrrol-1-yl)benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological properties of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound features a benzothiazole ring , a methylsulfonyl group , and a pyrrole moiety , which contribute to its pharmacological potential. The molecular formula is , with a molecular weight of approximately 403.85 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₆ClN₃O₂S |
| Molecular Weight | 403.85 g/mol |
| CAS Number | 1010921-10-4 |
The biological activity of this compound is likely mediated through multiple pathways. It may act as an inhibitor of specific enzymes or receptors involved in cellular signaling and metabolic pathways. The benzothiazole moiety is known for its diverse biological activities, including anti-inflammatory, antibacterial, and anticancer effects .
Anticancer Activity
Research indicates that compounds with similar structures to 2-chloro-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-5-(1H-pyrrol-1-yl)benzamide exhibit significant cytotoxic effects against various cancer cell lines. For example, studies on styryl-benzothiazolone analogs have shown promising results with IC50 values in the low micromolar range against endothelial cells .
Antibacterial Activity
The antibacterial properties of benzothiazole derivatives have been extensively studied. Compounds with similar functional groups have demonstrated effectiveness against Gram-positive and Gram-negative bacteria. For instance, derivatives tested against Klebsiella pneumoniae, Staphylococcus aureus, and Escherichia coli showed substantial zones of inhibition .
Anti-inflammatory Activity
Benzothiazole derivatives are also recognized for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced inflammation in various models .
Study 1: Anticancer Efficacy
A study investigating the cytotoxic effects of benzothiazole derivatives reported that certain analogs exhibited IC50 values as low as 0.13 µM against human endothelial cells. This suggests that modifications to the benzothiazole structure can enhance anticancer activity significantly .
Study 2: Antibacterial Screening
In another study, a series of benzothiazole derivatives were synthesized and screened for antibacterial activity. The most potent compound displayed a zone of inhibition measuring 28 mm against S. aureus, indicating strong antibacterial potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
